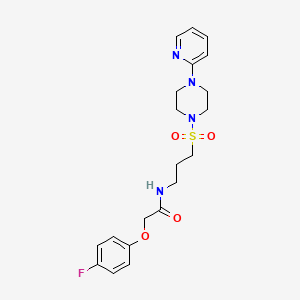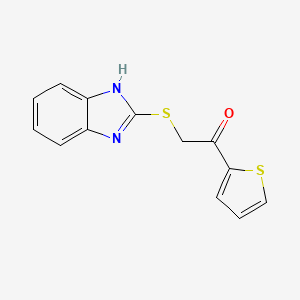
(2-Cyanocyclopropyl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyanocyclopropyl)boronic acid is a chemical compound with the molecular formula C4H6BNO2. It is a boronic acid derivative that features a cyanocyclopropyl group attached to the boronic acid moiety.
Wissenschaftliche Forschungsanwendungen
(2-Cyanocyclopropyl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.
Biological Labeling: Boronic acids, including (2-Cyanocyclopropyl)boronic acid, are used in the labeling and detection of biomolecules due to their ability to form reversible covalent bonds with diols.
Sensing Applications: The compound is utilized in the development of sensors for detecting sugars and other analytes.
Wirkmechanismus
Target of Action
The primary target of (2-Cyanocyclopropyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The (2-Cyanocyclopropyl)boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The (2-Cyanocyclopropyl)boronic acid affects the Suzuki–Miyaura (SM) cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in various fields of chemistry and biology .
Pharmacokinetics
It is known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Result of Action
The result of the action of (2-Cyanocyclopropyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is crucial in various fields of chemistry and biology, including the synthesis of complex organic compounds .
Action Environment
The action of (2-Cyanocyclopropyl)boronic acid is influenced by environmental factors such as pH and temperature . These factors can affect the stability of the boronic acid and its efficacy in the Suzuki–Miyaura (SM) cross-coupling reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanocyclopropyl)boronic acid typically involves the reaction of a cyanocyclopropyl precursor with a boronic acid reagent. One common method is the condensation of cyanocyclopropyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of (2-Cyanocyclopropyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Cyanocyclopropyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of (2-Cyanocyclopropyl)boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under appropriate conditions.
Substitution: The cyanocyclopropyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki-Miyaura coupling reactions.
Methylboronic Acid: A simpler boronic acid with similar reactivity but different steric and electronic properties.
Cyclopropylboronic Acid: Similar to (2-Cyanocyclopropyl)boronic acid but lacks the cyanide group, leading to different reactivity and applications
Uniqueness: (2-Cyanocyclopropyl)boronic acid is unique due to the presence of the cyanocyclopropyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific synthetic applications and potential medicinal chemistry uses .
Eigenschaften
IUPAC Name |
(2-cyanocyclopropyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO2/c6-2-3-1-4(3)5(7)8/h3-4,7-8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTNEZBYVMDLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581752.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2581753.png)


![1-{4-[(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B2581758.png)

![5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2581764.png)

![Tert-butyl 7-[3-(prop-2-enoylamino)propanoyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2581766.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2581767.png)
![N-(3-chloro-4-methylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2581769.png)
